1-Chloro-3-propoxybenzene
Overview
Description
1-Chloro-3-propoxybenzene is an organic compound with the molecular formula C₉H₁₁ClO . It is a derivative of benzene, where a chlorine atom is substituted at the first position and a propoxy group at the third position on the benzene ring. This compound is used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-propoxybenzene can be synthesized through the nucleophilic aromatic substitution of 1-chloro-3-nitrobenzene with propanol, followed by reduction of the nitro group to an amine and subsequent diazotization and Sandmeyer reaction to introduce the chlorine atom .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the Friedel-Crafts alkylation of chlorobenzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-propoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can be hydrogenated under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of 3-propoxybenzoic acid.
Reduction: Formation of cyclohexane derivatives.
Scientific Research Applications
1-Chloro-3-propoxybenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds.
Material Science: As a precursor in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-chloro-3-propoxybenzene involves its interaction with various molecular targets, primarily through electrophilic aromatic substitution reactions. The chlorine atom and propoxy group influence the reactivity of the benzene ring, making it susceptible to further functionalization .
Comparison with Similar Compounds
- 1-Chloro-2-propoxybenzene
- 1-Chloro-4-propoxybenzene
- 1-Bromo-3-propoxybenzene
Comparison: 1-Chloro-3-propoxybenzene is unique due to the position of the chlorine and propoxy groups, which affects its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different physical and chemical properties, such as boiling points and reactivity towards nucleophiles .
Properties
IUPAC Name |
1-chloro-3-propoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJIOQZPGMROOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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